Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound that features both indole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of an indole derivative with a pyrazole precursor under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or pyrazole derivatives.
Scientific Research Applications
Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one: Shares the indole moiety and has similar chemical properties.
1,3-Dihydroindol-2-one: Another indole derivative with comparable reactivity.
Oxindole: A structurally related compound with potential bioactivity.
Uniqueness
Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to the combination of indole and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
827317-49-7 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 5-(1H-indol-2-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-18-13(17)9-7-14-16-12(9)11-6-8-4-2-3-5-10(8)15-11/h2-7,15H,1H3,(H,14,16) |
InChI Key |
VCKZGRIYHSGRBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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